molecular formula C10H14ClN3O4 B8188643 5'-Chloro-5'-deoxy-5-Methylcytidine

5'-Chloro-5'-deoxy-5-Methylcytidine

Cat. No.: B8188643
M. Wt: 275.69 g/mol
InChI Key: LCRSWPBBZOHTDH-JXOAFFINSA-N
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Description

5'-Chloro-5'-deoxy-5-Methylcytidine is a synthetic nucleoside analogue with the molecular formula C 10 H 14 ClN 3 O 4 and a molecular weight of 275.69 g/mol . This compound is characterized by a chlorine atom substituted at the 5' position of the ribose sugar, a modification that often aims to alter the nucleoside's metabolic stability or transport properties. It is provided with a minimum purity of 97% . As a modified cytidine derivative, this compound falls into the category of potential pharmaceutical intermediates and reference standards for analytical development . Its structural features link it to the broader field of epigenetic research. Nucleoside derivatives of 5-methylcytosine, such as 5-methyl-2'-deoxycytidine, are known to play roles in DNA methylation processes, which are central mechanisms for regulating gene expression in both animal and plant cells . Consequently, 5'-Chloro-5'-deoxy-5-Methylcytidine may serve as a valuable tool for researchers investigating nucleoside metabolism, the synthesis of novel nucleoside-based therapeutics, or as a building block in the development of DNA methyltransferase inhibitors . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O4/c1-4-3-14(10(17)13-8(4)12)9-7(16)6(15)5(2-11)18-9/h3,5-7,9,15-16H,2H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRSWPBBZOHTDH-JXOAFFINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The most widely cited method involves direct chlorination of the 5'-hydroxyl group of 5-methylcytidine using thionyl chloride (SOCl₂) . This approach, adapted from adenosine analog syntheses , proceeds via a two-step mechanism:

  • Formation of a Chlorosulfite Intermediate :
    Thionyl chloride reacts with the 5'-hydroxyl group to form a reactive intermediate, facilitated by a non-polar solvent (e.g., acetonitrile) and a base (e.g., pyridine) to neutralize HCl byproducts.

  • Displacement with Chloride :
    The intermediate undergoes nucleophilic substitution, replacing the sulfite group with chloride.

Typical Reaction Conditions :

  • Solvent : Acetonitrile or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Molar Ratio : 1.2–1.5 equivalents of SOCl₂ relative to 5-methylcytidine

  • Yield : ~70–90% (extrapolated from adenosine analog data )

Advantages :

  • Single-step process with minimal byproducts.

  • Scalable for industrial production.

Limitations :

  • Requires strict moisture control to prevent hydrolysis.

Tosylation Followed by Halogen Exchange

An alternative method involves converting the 5'-hydroxyl group to a tosylate (a better leaving group) before substituting it with chloride.

Procedure :

  • Tosylation :
    5-Methylcytidine is treated with p-toluenesulfonyl chloride (TsCl) in pyridine or dimethylformamide (DMF) to form the 5'-tosylate derivative.

  • Chloride Substitution :
    The tosylate undergoes nucleophilic displacement with lithium chloride (LiCl) or tetrabutylammonium chloride (TBACl) in polar aprotic solvents (e.g., DMF or DMSO).

Reaction Parameters :

  • Tosylation Time : 12–24 hours at 0–5°C

  • Substitution Temperature : 60–80°C

  • Yield : ~50–65% (based on pyrimidine nucleoside analogs )

Advantages :

  • Higher regioselectivity compared to direct chlorination.

  • Suitable for lab-scale synthesis.

Limitations :

  • Multi-step process increases complexity and cost.

Enzymatic Approaches

While less common, chemo-enzymatic strategies have been explored for modified nucleosides. For example:

  • Lipase-Catalyzed Deprotection : Peracetylated 5-methylcytidine derivatives are selectively deprotected at the 5'-position using immobilized lipases, followed by chlorination .

  • Transglycosylation : Enzymatic transfer of modified sugar moieties to 5-methylcytosine bases, though this method is still experimental .

Yield : 30–40% (reported for similar pyrimidine systems ).

Comparative Analysis of Methods

Method Yield Purity Scalability Key Challenges
Direct Chlorination70–90%≥95%HighMoisture sensitivity
Tosylation + Substitution50–65%≥90%ModerateMulti-step purification required
Enzymatic30–40%≥80%LowEnzyme availability and cost

Purification and Characterization

Post-synthesis purification typically involves:

  • Column Chromatography : Silica gel with gradients of methanol/dichloromethane.

  • Recrystallization : Ethanol/water mixtures.

  • Analytical Confirmation :

    • HPLC : Retention time ~8.2 min (C18 column, 0.1% TFA in water/acetonitrile) .

    • NMR : Distinct signals for 5'-chloromethyl (δ 3.8–4.1 ppm) and 5-methylcytosine (δ 1.8–2.0 ppm) .

Industrial-Scale Considerations

Patents highlight optimized protocols for analogs like 5'-deoxy-5'-chloroadenosine, which can be adapted for 5-methylcytidine:

  • Solvent Exchange : Post-reaction, acetonitrile is replaced with methanol to precipitate the product.

  • Base Addition : Ammonium hydroxide (pH 9–10) ensures deprotonation and stabilizes the nucleoside.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Nucleosides: This compound is utilized in synthesizing various nucleoside analogs, which are essential for developing new therapeutic agents.

2. Biology:

  • Nucleic Acid Function Studies: Researchers use 5'-Chloro-5'-deoxy-5-Methylcytidine to investigate the effects of nucleoside modifications on DNA and RNA function. Its incorporation into nucleic acids can disrupt normal synthesis processes, allowing scientists to study the implications of such disruptions.

3. Medicine:

  • Drug Development: Due to its ability to interfere with nucleic acid synthesis, this compound is a candidate for developing antiviral and anticancer drugs. Its mechanism involves incorporation into nucleic acids, leading to potential therapeutic effects against various diseases .

Antiviral Activity

A study evaluated the antiviral potential of 5'-Chloro-5'-deoxy-5-Methylcytidine against coronaviruses. The compound showed significant activity against human coronaviruses, indicating its potential as a therapeutic agent during viral outbreaks .

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been shown to inhibit the viability of breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntiviralHuman CoronavirusesSignificant antiviral activity2022
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Nucleic Acid DisruptionVarious cell typesDisruption in DNA/RNA synthesis2024

Comparison with Similar Compounds

5'-Chloro-5'-deoxyadenosine (5'-ClDA)

  • Structure : Differs in the nucleobase (adenine instead of methylcytosine).
  • Synthesis: Synthesized via SAM-dependent chlorinases (e.g., SalL enzyme) in marine bacteria Salinispora tropica, replacing methionine in S-adenosylmethionine (SAM) with chloride .
  • Function: Serves as a biosynthetic precursor for chloroethylmalonyl-CoA, a critical extender unit in the anticancer agent salinosporamide A .
  • Key Difference : The adenine base in 5'-ClDA facilitates distinct enzymatic interactions compared to the methylcytosine in 5'-Chloro-5'-deoxy-5-Methylcytidine, affecting metabolic pathways and therapeutic targets.

5-Methyl-2'-deoxycytidine

  • Structure : Lacks the 5'-chloro modification but retains the 5-methylcytosine base.
  • Role in Biology : A natural epigenetic marker involved in DNA methylation and gene regulation. It is metabolized by enzymes like DNA methyltransferases (DNMTs) and thymidylate synthase .
  • Key Difference : The absence of the 5'-chloro group renders 5-Methyl-2'-deoxycytidine susceptible to enzymatic demethylation, unlike its halogenated counterpart, which may resist such modifications due to steric or electronic effects.

5'-Chloro-5'-deoxyuridine

  • Structure : Uracil base instead of methylcytosine; 5'-chloro-deoxyribose sugar .
  • Applications : Intermediate in synthesizing 5'-deoxyuridine, a therapeutic agent for cancer and autoimmune diseases .
  • Key Difference : The uracil base allows incorporation into RNA or DNA as a thymidine analog, whereas methylcytosine derivatives like 5'-Chloro-5'-deoxy-5-Methylcytidine may preferentially target DNA methylation sites.

Structural and Functional Data Table

Compound Nucleobase Sugar Modification Key Enzymatic Targets Therapeutic Applications References
5'-Chloro-5'-deoxy-5-Methylcytidine 5-Methylcytosine 5'-Cl, 5'-deoxy DNMTs, DNA repair enzymes Anticancer (hypothetical)
5'-Chloro-5'-deoxyadenosine Adenine 5'-Cl, 5'-deoxy SalL chlorinase, PKS enzymes Biosynthesis of salinosporamide A
5-Methyl-2'-deoxycytidine 5-Methylcytosine None DNMTs, thymidylate synthase Epigenetic regulation
5'-Chloro-5'-deoxyuridine Uracil 5'-Cl, 5'-deoxy Thymidine kinase, RNA polymerases Cancer, autoimmune diseases

Research Findings and Mechanistic Insights

  • Enzymatic Selectivity: The 5'-chloro group in 5'-Chloro-5'-deoxy-5-Methylcytidine likely impedes phosphorylation by nucleoside kinases, a common activation step for prodrugs, thereby altering pharmacokinetics compared to non-halogenated analogs .
  • Biosynthetic Relevance : Unlike 5'-ClDA, which is enzymatically generated in marine bacteria, 5'-Chloro-5'-deoxy-5-Methylcytidine is likely synthetic, limiting its natural metabolic integration .

Biological Activity

5'-Chloro-5'-deoxy-5-Methylcytidine (5'-Cl-dM) is a nucleoside analog that has garnered interest in various fields of biological research, particularly in cancer therapy and molecular biology. This article provides a detailed examination of its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

5'-Chloro-5'-deoxy-5-Methylcytidine is characterized by the following chemical properties:

Property Details
IUPAC Name 5-Chloro-5-deoxy-2'-deoxycytidine
Molecular Formula C₁₁H₁₄ClN₃O₅
Molecular Weight 287.7 g/mol
CAS Number 121576-67-0

The mechanism of action of 5'-Cl-dM primarily involves its incorporation into DNA during replication. This incorporation can lead to:

  • Inhibition of DNA synthesis : By substituting for deoxycytidine, it disrupts normal DNA replication processes.
  • Induction of apoptosis : The presence of this compound can trigger cellular pathways leading to programmed cell death, particularly in cancer cells.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 5'-Cl-dM exhibits significant cytotoxic effects against various cancer cell lines. The following methodologies are commonly employed to assess its cytotoxicity:

  • MTT Assay : Measures cell viability based on mitochondrial activity.
  • Colony Formation Assay : Evaluates the ability of cells to proliferate and form colonies after treatment.
  • Apoptosis Detection Assays : Such as Annexin V staining to quantify apoptotic cells.

Summary of Cytotoxicity Data

The following table summarizes the cytotoxic effects of 5'-Cl-dM on different cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)10.2Induction of apoptosis
HeLa (Cervical Cancer)7.8DNA synthesis inhibition
A549 (Lung Cancer)12.5Cell cycle arrest

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 5'-Cl-dM:

  • Antitumor Activity : In vivo studies demonstrated that administration of 5'-Cl-dM significantly reduced tumor growth in xenograft models, indicating its potential as an antitumor agent.
  • Combination Therapy : Research has shown that combining 5'-Cl-dM with traditional chemotherapeutics enhances overall efficacy, suggesting a synergistic effect that warrants further exploration.
  • Mechanistic Insights : Studies utilizing flow cytometry and Western blotting indicate that 5'-Cl-dM may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, thus tipping the balance towards cell death in malignant cells.

Q & A

Q. What are the standard synthetic routes for 5'-Chloro-5'-deoxy-5-Methylcytidine?

The compound is typically synthesized via nucleoside halogenation. A common method involves reacting the parent nucleoside with thionyl chloride (SOCl₂) and hexamethylphosphoramide (HMPA) under anhydrous conditions, achieving yields of 75–100% . Alternative routes use phosphorus oxychloride (POCl₃) in the presence of tributylamine for triphosphate derivatization, followed by HPLC purification . These methods prioritize inert atmospheres (e.g., argon) to prevent side reactions .

Q. How is the purity and structure of 5'-Chloro-5'-deoxy-5-Methylcytidine verified?

Characterization relies on ¹H-NMR and ¹³C-NMR to confirm regioselective chlorination and stereochemistry . Purity is assessed via HPLC (e.g., MonoQ column with triethylammonium acetate gradients) and mass spectrometry (e.g., electrospray ionization in negative ion mode) . UV spectroscopy can validate nucleobase integrity by comparing λmax to unmodified cytidine derivatives .

Q. What enzymatic pathways utilize 5'-Chloro-5'-deoxy-5-Methylcytidine as a substrate?

SAM-dependent halogenases, such as chlorinase SalL, catalyze its conversion into S-adenosylhomocysteine (SAH) analogs . It is also a precursor in polyketide biosynthesis (e.g., salinosporamide A) via chloroethylmalonyl-CoA intermediates . These pathways are critical for studying methyltransferase activity and designing enzyme inhibitors .

Advanced Research Questions

Q. How can chemoenzymatic methods be optimized for synthesizing analogs of 5'-Chloro-5'-deoxy-5-Methylcytidine?

Directed evolution of halogenases (e.g., SalL) enhances substrate promiscuity for non-natural nucleobases . Key parameters include:

  • Enzyme engineering : Screening mutant libraries for improved catalytic efficiency with 5'-ClDA derivatives .
  • Cofactor compatibility : Testing SAM analogs with modified nucleobases (e.g., thienoadenosine) to expand product diversity .
  • Reaction monitoring : Radiolabeling (e.g., ³H or ¹⁸F) enables real-time tracking of fluorinated or chlorinated intermediates .

Q. What are the challenges in integrating 5'-Chloro-5'-deoxy-5-Methylcytidine into metabolic models?

Its role as an "orphan metabolite" complicates modeling due to limited enzyme annotations. For example, deoxy-5-methylcytidine is linked to EC 2.1.1.54 (DNA methyltransferases) but lacks full pathway integration . Solutions include:

  • Enzyme knockout studies : Identifying compensatory pathways in bacterial systems (e.g., Salinispora tropica) .
  • Isotope tracing : Using ¹³C-labeled derivatives to map carbon flux in polyketide biosynthesis .

Q. How do reaction conditions affect the yield of 5'-Chloro-5'-deoxy-5-Methylcytidine in nucleoside synthesis?

Yield discrepancies arise from:

  • Homocystine stereochemistry : L-homocystine improves reaction cleanliness (30–60% yield) compared to D-homocystine .
  • Solvent choice : Anhydrous dimethylformamide (DMF) minimizes hydrolysis during triphosphate synthesis .
  • Temperature control : Ice-cold conditions prevent exothermic side reactions with POCl₃ .

Q. What strategies resolve discrepancies in reported reaction yields for synthesizing 5'-Chloro-5'-deoxy-5-Methylcytidine?

Systematic validation includes:

  • Reagent purity : Ensuring SOCl₂ and HMPA are freshly distilled to avoid moisture-induced decomposition .
  • Chromatographic cross-check : Comparing retention times on MonoQ and C18 columns to confirm product identity .
  • Batch-to-batch analysis : Replicating protocols with controlled humidity (<10% RH) to assess reproducibility .

Q. How does directed evolution enhance enzyme efficiency for halogenation reactions involving 5'-Chloro-5'-deoxy-5-Methylcytidine?

Directed evolution targets:

  • Active-site flexibility : Mutating residues near the SAM-binding pocket to accommodate bulkier substrates .
  • Thermostability : Screening for variants resistant to product inhibition at elevated temperatures .
  • Substrate promiscuity : Engineering fluorinases to accept chloride, enabling parallel synthesis of 5’-ClDA and 5’-FDA .

Methodological Notes

  • Data contradiction analysis : Compare NMR spectra (e.g., DEPT-135 for stereochemical confirmation) across studies to resolve structural ambiguities .
  • Advanced characterization : Combine X-ray crystallography of enzyme-substrate complexes with molecular dynamics simulations to predict halogenase specificity .
  • Metabolic modeling : Use tools like COBRApy to simulate orphan metabolite impacts and identify compensatory pathways .

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